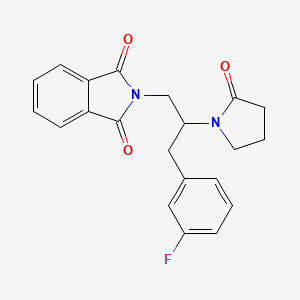![molecular formula C20H21N7O3 B2719657 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-({6-[(pyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]urea CAS No. 1021223-31-3](/img/structure/B2719657.png)
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-({6-[(pyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-({6-[(pyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]urea is a complex organic compound that features a unique combination of aromatic and heterocyclic structures
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-({6-[(pyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]urea typically involves multi-step organic reactions. The process begins with the preparation of the core structures, which are then coupled through various chemical reactions. Key steps may include:
Formation of the 2,3-Dihydrobenzo[b][1,4]dioxin ring: This can be achieved through cyclization reactions involving appropriate precursors.
Synthesis of the pyridazin-3-ylamine: This involves the formation of the pyridazine ring followed by amination.
Coupling reactions: The final step involves coupling the two core structures through urea formation, typically using reagents like isocyanates or carbamates under controlled conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as crystallization, chromatography, and distillation to purify the final product.
Scalability: Adapting the synthesis process to large-scale production while maintaining efficiency and cost-effectiveness.
化学反応の分析
Types of Reactions
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-({6-[(pyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The aromatic and heterocyclic rings can be oxidized under specific conditions, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the compound.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Material Science: Its unique structure may lend itself to applications in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study biological pathways and interactions at the molecular level.
作用機序
The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-({6-[(pyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]urea involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Modulation: It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular function.
類似化合物との比較
Similar Compounds
- 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)carbamate
- 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)thiourea
Uniqueness
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-({6-[(pyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]urea stands out due to its specific combination of aromatic and heterocyclic structures, which confer unique chemical and biological properties
特性
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-[[6-(pyridin-2-ylamino)pyridazin-3-yl]amino]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O3/c28-20(24-14-4-5-15-16(13-14)30-12-11-29-15)23-10-9-22-18-6-7-19(27-26-18)25-17-3-1-2-8-21-17/h1-8,13H,9-12H2,(H,22,26)(H,21,25,27)(H2,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDBIDPSCNAYQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)NCCNC3=NN=C(C=C3)NC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2719575.png)





![3-methoxy-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2719587.png)
![2,4,7-Trimethyl-6-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2719589.png)





